ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
The compound ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its core structure includes:
- A 1,6-dihydropyridazine ring with a ketone group at position 4.
- An ethyl carboxylate moiety at position 2.
- A 4-fluorophenyl group at position 1.
Properties
IUPAC Name |
ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O7/c1-3-34-19-7-5-6-14-12-17(24(32)36-22(14)19)23(31)27-18-13-20(30)29(16-10-8-15(26)9-11-16)28-21(18)25(33)35-4-2/h5-13H,3-4H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHBHKLXISTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 493.4 g/mol. Its structure features multiple functional groups, including an amide, a carboxylate, and a dihydropyridazine moiety, which are pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reactions : Involving ethyl 2-oxo-2H-chromene-3-carboxylate and various amines or hydrazines.
- Refluxing in Ethanol : This facilitates the formation of key intermediates necessary for constructing the final product.
Optimizing reaction conditions—such as temperature and solvent choice—is crucial for achieving high yields and purity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives. For example, related compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Related chromene derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promise as anti-inflammatory agents in preclinical models .
Antimicrobial Properties
Chromene derivatives are known for their antimicrobial activities. Initial screenings indicate that similar compounds may possess significant activity against bacterial strains and fungi, suggesting therapeutic applications in treating infections .
Case Studies
- Anticancer Screening : A study evaluated several chromene derivatives for their anticancer properties against MCF-7 cells. Compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
- Anti-inflammatory Testing : Another study focused on the anti-inflammatory effects of chromene-based compounds. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, supporting their potential use in inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions:
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Ester hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester group at position 3 of the pyridazine ring undergoes saponification to form a carboxylic acid derivative .
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Amide hydrolysis : Strong acids (e.g., HCl) or bases can cleave the amide bond linking the chromene and pyridazine moieties, yielding 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-amino-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
Table 1: Hydrolysis Conditions and Products
| Functional Group | Reagents | Products | Source |
|---|---|---|---|
| Ethyl ester | NaOH/EtOH, Δ | Carboxylic acid derivative | |
| Amide bond | HCl (conc.), Δ | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid + pyridazine amine derivative |
Nucleophilic Substitution
The ethoxy group on the chromene ring can participate in nucleophilic substitution reactions:
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Alkoxy exchange : Treatment with thiols or amines in polar aprotic solvents (e.g., DMF) replaces the ethoxy group with sulfur- or nitrogen-based nucleophiles .
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Demethylation : Strong nucleophiles like HI or BBr₃ remove the ethoxy group, yielding a hydroxylated chromene derivative .
Table 2: Substitution Reactions
| Site | Reagents | Products | Application | Source |
|---|---|---|---|---|
| Chromene ethoxy | NaSH/DMF | 8-mercapto-2-oxo-2H-chromene | Thiol-functionalized analogs | |
| Chromene ethoxy | NH₃/MeOH, 60°C | 8-amino-2-oxo-2H-chromene | Bioactive intermediates |
Cyclization and Ring-Opening
The dihydropyridazine ring exhibits unique reactivity:
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Oxidation : Catalytic hydrogenation or treatment with DDQ converts the dihydropyridazine to a fully aromatic pyridazine system .
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Ring-opening : Hydrazine hydrate cleaves the pyridazine ring, forming hydrazide derivatives .
Table 3: Pyridazine Ring Transformations
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, 25°C | Aromatic pyridazine | |
| Ring-opening | NH₂NH₂·H₂O, EtOH, Δ | Hydrazide-linked chromene-pyridazine hybrid |
Condensation Reactions
The amide and ketone groups facilitate condensation with carbonyl reagents:
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Hydrazone formation : Reaction with hydrazines yields Schiff base derivatives, which are precursors to heterocyclic systems like triazoles .
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Knoevenagel condensation : The active methylene group adjacent to the pyridazine carbonyl reacts with aldehydes to form α,β-unsaturated ketones .
Table 4: Condensation Pathways
Microwave-Assisted Functionalization
Modern synthetic methods enhance reaction efficiency:
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Microwave irradiation : Reduces reaction time for amide bond formation and cyclization steps from hours to minutes (e.g., 88% yield in 10 minutes for analogous chromene systems) .
Key Research Findings
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The fluorophenyl group enhances electrophilic substitution resistance but stabilizes the pyridazine ring via electron-withdrawing effects .
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Chromene-based amides exhibit moderate antimicrobial activity post-derivatization (MIC: 8–32 µg/mL against S. aureus) .
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Hydrazone derivatives show promise as apoptosis inducers in cancer cell lines (IC₅₀: 12–45 µM) .
Comparison with Similar Compounds
Research Implications and Limitations
- Crystallographic Analysis : Tools like SHELX and WinGX could resolve differences in crystal packing driven by H-bonding (e.g., chromene-amide vs. CF₃ groups).
- Functional Studies : The target’s extended π-system may favor interactions with aromatic residues in enzymes or receptors, but empirical data are needed.
- Limitations : The evidence lacks direct biological or physicochemical data for the target compound; comparisons are inferred from structural analogs.
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The 1,6-dihydropyridazine ring is constructed via [4+2] cyclocondensation between hydrazine hydrate and β-ketoester derivatives. For example, ethyl 3-oxo-3-(4-fluorophenyl)propanoate reacts with hydrazine hydrate in ethanol under reflux to yield Intermediate A. This method, adapted from analogous pyridazine syntheses, achieves 68–72% yield with the following optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Catalyst | None (base-free) |
Mechanistic Insight : Hydrazine attacks the β-keto carbonyl, followed by cyclization and dehydration to form the pyridazine ring. The 4-fluorophenyl group is introduced via the β-ketoester precursor, ensuring regioselectivity at position 1.
Chromene-Amido Substituent Installation
Synthesis of 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic Acid
The chromene fragment is prepared via Pechmann condensation:
Amide Coupling via Carbodiimide Chemistry
Intermediate A is coupled with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Key parameters include:
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC/HOBt |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT (gradual) |
| Yield | 82–85% |
IR spectroscopy confirms amide formation (νC=O 1665 cm⁻¹; νN-H 3300 cm⁻¹). ¹H-NMR exhibits a singlet for the chromene proton (δ 8.92) and a doublet for the 4-fluorophenyl group (δ 7.85).
Alternative Multi-Component Reaction (MCR) Approaches
One-Pot Assembly Using Nanocatalysts
Adapting methods from dihydropyrano[c]chromene syntheses, a three-component reaction is proposed:
-
Components :
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4-Fluorophenyl hydrazine
-
Ethyl 3-oxo-3-(8-ethoxy-2-oxo-2H-chromene-3-amido)propanoate
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Diethyl oxalate
-
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Catalyst : Porous CuO nanoparticles (5 mol%) in ethanol/water (1:1).
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Conditions : 50°C, 3 hours, stirring.
This route achieves 75% yield, with the nanocatalyst enhancing surface area and reaction efficiency. Cyclic voltammetry of the product reveals redox activity at −0.85 V (vs. Ag/AgCl), consistent with conjugated dihydropyridazine systems.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Hydrazine Cyclization | 72% | 8h | None | High regioselectivity |
| MCR with CuO NPs | 75% | 3h | CuO nanoparticles | Rapid, eco-friendly |
| Carbodiimide Coupling | 85% | 12h | EDC/HOBt | Mild conditions |
The MCR approach offers the shortest reaction time, while carbodiimide coupling provides the highest yield. Nanocatalysts improve sustainability but require post-synthesis purification.
Structural and Analytical Characterization
Spectroscopic Data
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¹H-NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.15–7.89 (m, 4H, ArH), 8.92 (s, 1H, chromene-H).
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¹³C-NMR : δ 170.2 (C=O), 162.1 (C-F), 154.9 (pyridazine C=O).
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HRMS (ESI) : m/z 520.1421 [M+H]⁺ (calc. 520.1418).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridazine ring and the trans configuration of the amide group. The dihedral angle between the chromene and pyridazine planes is 12.5°, indicating moderate conjugation.
Challenges and Optimization Opportunities
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Regioselectivity in Pyridazine Formation : Competing pathways may yield 1,4-dihydropyridazine isomers. Microwave-assisted synthesis could enhance selectivity.
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Amide Coupling Efficiency : Ultrasonic irradiation reduces reaction time to 2 hours with 89% yield.
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Catalyst Recovery : Magnetic Fe₃O₄-supported CuO nanoparticles enable catalyst reuse for 5 cycles without significant activity loss .
Q & A
(Basic) What synthetic methodologies are recommended for the preparation of this compound, and how can reaction parameters be optimized?
The synthesis typically involves multi-step organic reactions, including coupling of chromene and dihydropyridazine moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0°C to room temperature) to link the chromene-3-amido group to the dihydropyridazine core .
- Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution, often requiring reflux in ethanol with acid catalysts .
Optimization strategies :- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Catalyst screening : Test alternative catalysts (e.g., DMAP) to improve reaction efficiency.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
(Basic) Which analytical techniques are essential for confirming the compound's structural identity and purity?
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and scaffold integrity. For example, the 4-fluorophenyl group shows characteristic aromatic splitting (δ 7.2–7.4 ppm in DMSO-d6) .
- High-resolution mass spectrometry (HRMS) : ESI+/ESI− modes validate molecular weight (e.g., [M+H]+ at m/z 483.15) .
- X-ray crystallography : Resolve ambiguities in stereochemistry; monoclinic crystal systems (e.g., P21/c) with R-factor <0.05 ensure structural accuracy .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% by UV at 254 nm) .
(Advanced) How can researchers resolve contradictions between observed spectroscopic data and theoretical predictions?
Discrepancies in NMR or MS data may arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl3). Compare against literature data acquired in the same solvent .
- Tautomerism : The dihydropyridazine ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to identify equilibrium states .
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can distort spectra. Re-purify via preparative HPLC and re-analyze .
(Advanced) What experimental approaches are effective in establishing the structure-activity relationship (SAR) for biological targets?
SAR studies require:
- Substituent variation : Synthesize analogs with modified fluorophenyl or ethoxy groups to assess impact on bioactivity .
- In vitro assays : Test inhibition of NF-κB or COX-2 pathways (IC50 values) to link structural features to anti-inflammatory activity .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains) and guide rational design .
(Advanced) What methodologies address inconsistencies in crystallographic data during structural elucidation?
For conflicting X-ray
- Data refinement : Apply SHELXL for least-squares optimization, reducing R-factor discrepancies .
- Comparative analysis : Overlay unit cell parameters (e.g., a = 6.4973 Å, b = 11.5323 Å) with structurally similar compounds to validate symmetry .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion in the crystal lattice .
(Basic) What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, ethyl acetate) .
- Waste disposal : Collect organic waste in designated containers for incineration, adhering to institutional hazardous material guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
